molecular formula C16H16ClN3OS B2610404 N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide CAS No. 1444376-52-6

N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide

Cat. No.: B2610404
CAS No.: 1444376-52-6
M. Wt: 333.83
InChI Key: WVFULYHCEZITEK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide is a complex organic compound that features a combination of aromatic, cyano, and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The aromatic and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-11-19-14(10-22-11)3-2-4-16(21)20-15(9-18)12-5-7-13(17)8-6-12/h5-8,10,15H,2-4H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFULYHCEZITEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCCC(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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